molecular formula C15H15NO2 B4767801 N-benzyl-2-hydroxy-2-phenylacetamide CAS No. 4410-32-6

N-benzyl-2-hydroxy-2-phenylacetamide

Cat. No. B4767801
CAS No.: 4410-32-6
M. Wt: 241.28 g/mol
InChI Key: PBBKIPKCSOHKOQ-UHFFFAOYSA-N
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Patent
US04518789

Procedure details

N-benzyl mandelic amide 100 g is suspended in 250 ml of acetic anhydride and the mixture is heated to 60 degrees C. After all the solid materials have been dissolved in acetic anhydride concentrated sulfuric acid 0.5 ml is added to the solution. Acetylation takes place instantly with exothermic reaction and the reaction mixture turns reddish in color. After the initial exothermic reaction has subsided the mixture is heated to 90-100 degrees C. for 5 hours to complete the acetylation. The reaction mixture is then evaporated at 70-80 degrees C. in vacuum to remove acetic acid, water and the like. The residue is mixed with 300 ml of chloroform. The chloroform layer is washed with 300 ml of 5% aqueous sodium bicarbonate solution, water and dried over anhydrous sodium sulfate. On evaporation of chloroform solution crystalline product 113 g is obtained.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9](=[O:18])[CH:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19](OC(=O)C)(=[O:21])[CH3:20]>>[CH2:1]([NH:8][C:9](=[O:18])[CH:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[O:11][C:19](=[O:21])[CH3:20])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(C(O)C1=CC=CC=C1)=O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the solution
CUSTOM
Type
CUSTOM
Details
instantly with exothermic reaction
CUSTOM
Type
CUSTOM
Details
After the initial exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
is heated to 90-100 degrees C
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated at 70-80 degrees C
CUSTOM
Type
CUSTOM
Details
in vacuum to remove acetic acid, water
ADDITION
Type
ADDITION
Details
The residue is mixed with 300 ml of chloroform
WASH
Type
WASH
Details
The chloroform layer is washed with 300 ml of 5% aqueous sodium bicarbonate solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
On evaporation of chloroform solution crystalline product 113 g
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C1=CC=CC=C1)NC(C(OC(C)=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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